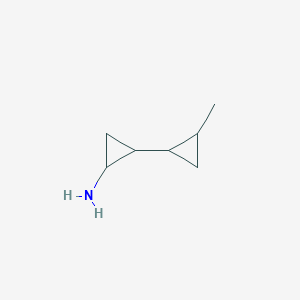

2-(2-Methylcyclopropyl)cyclopropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Methylcyclopropyl)cyclopropan-1-amine” is a chemical compound with the formula C7H13N . It is also known by the synonym "2’-methyl-[1,1’-bi(cyclopropan)]-2-amine" .

Molecular Structure Analysis

The molecular structure of “2-(2-Methylcyclopropyl)cyclopropan-1-amine” can be represented by the InChI code: 1S/C7H13N/c1-4-2-5(4)6-3-7(6)8/h4-7H,2-3,8H2,1H3 . This indicates that the molecule consists of a cyclopropane ring with a methyl group and an amine group attached .Physical And Chemical Properties Analysis

“2-(2-Methylcyclopropyl)cyclopropan-1-amine” is a solid at room temperature . Its molecular weight is 111.19 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Applications De Recherche Scientifique

Enantioselective Synthesis

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles offers a pathway to enantioselective synthesis. This method preserves enantiomeric purity and has been applied in synthesizing dual serotonin/norepinephrine reuptake inhibitors, showcasing its potential in drug development (Lifchits & Charette, 2008).

Diastereo- and Enantioselective Synthesis

Aminocyclopropanes and aminocyclobutanes, crucial in biologically active compounds, are synthesized via CuH-catalyzed hydroamination. This process is notable for its high diastereo- and enantioselectivity, making it valuable for creating polysubstituted aminocyclopropanes with multiple substituents and stereocenters (Feng et al., 2019).

Synthesis of Chiral Cyclopropane Units

The synthesis of chiral cyclopropanes as conformationally restricted analogues of histamine demonstrates the cyclopropane ring's effectiveness in restricting bioactive compound conformations for enhanced activity. This method provides insights into bioactive conformations and offers a route to synthesize various compounds with asymmetric cyclopropane structures (Kazuta, Matsuda, & Shuto, 2002).

Development of Bioisosteres

Photochemical production of 1-aminonorbornanes from aminocyclopropanes illustrates a modern approach towards creating sp^3-rich motifs in drug discovery. This method highlights the potential bioisosteric role of 1-aminonorbornanes and offers a sustainable pathway to saturated building blocks, reducing metabolic susceptibility within drug development programs (Staveness et al., 2019).

Role in Ethylene Perception Inhibition

Research on 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, has advanced understanding of ethylene's role in ripening and senescence of fruits and vegetables. This has commercial implications for maintaining product quality and extends to investigating 1-MCP's potential across various agricultural products (Watkins, 2006).

Mécanisme D'action

Safety and Hazards

This compound is associated with several hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Propriétés

IUPAC Name |

2-(2-methylcyclopropyl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-2-5(4)6-3-7(6)8/h4-7H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLOLMBVTOTLKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2CC2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylcyclopropyl)cyclopropan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2646727.png)

![(1-ethyl-1H-pyrazol-5-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2646733.png)

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2646736.png)

![4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2646739.png)

![7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2646740.png)

![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2646743.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2646744.png)